N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups and a guanidine moiety linked to a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.
Substitution with Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Hydroxyphenyl Group: The final step involves coupling the pyrimidine derivative with a hydroxyphenyl group through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine would involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations include reaction temperature, solvent choice, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride or acids like hydrochloric acid, depending on the nature of the substituent.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted phenyl or pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, depending on its structure and functional groups.
Pathways Involved: The compound could modulate biochemical pathways related to its target, such as inhibiting enzyme activity or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-methoxyphenyl)guanidine: Similar structure but with a methoxy group instead of a hydroxy group.
N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-chlorophenyl)guanidine: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine is unique due to the presence of both the hydroxyphenyl and dimethylpyrimidine moieties, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-hydroxyphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-3-5-11(19)6-4-10/h3-7,19H,1-2H3,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUDVJOHRCQMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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